Product packaging for 4-Oxo-4-(quinolin-3-ylamino)butanoic acid(Cat. No.:CAS No. 342021-89-0)

4-Oxo-4-(quinolin-3-ylamino)butanoic acid

Cat. No.: B345127
CAS No.: 342021-89-0
M. Wt: 244.25g/mol
InChI Key: GSONHOBISRYTOK-UHFFFAOYSA-N
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Description

4-Oxo-4-(quinolin-3-ylamino)butanoic acid is a synthetic quinoline derivative of significant interest in medicinal chemistry and drug discovery research. Quinoline scaffolds are recognized as privileged structures in the development of novel bioactive compounds, demonstrating a wide spectrum of biological activities . This particular compound, which features a quinoline moiety linked to a butanoic acid chain through an aminocarbonyl spacer, serves as a versatile chemical building block for the design and synthesis of new molecular entities. Researchers are exploring its potential applications primarily in the realm of anticancer agent development. Quinoline-based compounds have shown promise as growth inhibitors by targeting key cellular processes, including cell cycle arrest and apoptosis . Furthermore, its structural framework is of value in synthesizing more complex chemical libraries for high-throughput screening against various biological targets. The compound is provided as a solid and is characterized by its molecular formula and CAS number (if available and confirmed). It is supplied with guaranteed standards of purity and consistency. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O3 B345127 4-Oxo-4-(quinolin-3-ylamino)butanoic acid CAS No. 342021-89-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-4-(quinolin-3-ylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c16-12(5-6-13(17)18)15-10-7-9-3-1-2-4-11(9)14-8-10/h1-4,7-8H,5-6H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSONHOBISRYTOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Oxo 4 Quinolin 3 Ylamino Butanoic Acid and Analogous Structures

General Synthetic Strategies for Butanoic Acid Derivatives

The 4-oxo-butanoic acid fragment serves as a crucial building block. Its synthesis can be approached through several reliable methods, primarily focusing on the formation of the carbon skeleton with the required ketone and carboxylic acid functionalities.

Approaches to 4-Oxo-butanoic Acid Backbone Elaboration

The creation of the 4-oxo-butanoic acid backbone often relies on classical carbon-carbon bond-forming reactions. One of the most prominent methods is the Friedel–Crafts acylation . wikipedia.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic compound with an acyl group. In the context of analogous structures, an aromatic ring can be acylated with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield a 4-aryl-4-oxobutanoic acid. wikipedia.org For instance, the reaction of toluene (B28343) with succinic anhydride yields 4-(4-methylphenyl)-4-oxobutanoic acid. wikipedia.org

Another versatile approach is the aldol (B89426) condensation . Microwave-assisted aldol condensation between methyl ketone derivatives and glyoxylic acid has been developed to produce 4-oxo-2-butenoic acids. researchgate.netnih.gov These unsaturated precursors can subsequently be reduced to the corresponding saturated 4-oxo-butanoic acid derivatives. The reaction conditions can be tailored based on the nature of the methyl ketone substituent, with aryl derivatives favoring tosic acid as a catalyst and aliphatic substrates reacting more efficiently with pyrrolidine (B122466) and acetic acid. nih.gov

Method Reactants Catalyst/Conditions Product Type
Friedel–Crafts AcylationAromatic Compound, Succinic AnhydrideLewis Acid (e.g., AlCl₃)4-Aryl-4-oxobutanoic acid
Aldol CondensationMethyl Ketone, Glyoxylic AcidTosic Acid or Pyrrolidine/Acetic Acid (Microwave)4-Oxo-2-butenoic acid

Functionalization with Quinoline (B57606) Moieties

The introduction of the quinoline group is a defining feature of the target molecule. This is typically achieved through the formation of an amide bond between a pre-synthesized quinoline precursor and the butanoic acid backbone.

Amidation Reactions for Quinolin-3-ylamino Linkage Formation

The key step in assembling 4-oxo-4-(quinolin-3-ylamino)butanoic acid is the formation of the amide linkage. This is most directly achieved by reacting quinolin-3-amine with succinic anhydride . This reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride. youtube.com This ring-opening reaction results in the formation of both an amide and a carboxylic acid, directly yielding the target molecule. youtube.comresearchgate.net The reaction can often be carried out by simply mixing the amine and the anhydride, sometimes in a solvent like ethyl acetate (B1210297) at room temperature or with gentle heating. researchgate.net

Synthesis of Quinoline Precursors

The availability of quinolin-3-amine is critical. Several classical and modern synthetic methods exist for the preparation of quinoline and its derivatives. Traditional methods include the Skraup, Doebner–von Miller, and Friedländer syntheses. researchgate.net

More contemporary and efficient methods have also been developed. For instance, 3-amino-1H-quinolin-2-one can be synthesized through a multi-step process starting from the condensation of o-nitrobenzaldehyde with hippuric acid. tandfonline.com The resulting oxazolone (B7731731) is then reduced, isomerized, cyclized, and hydrolyzed to afford the aminoquinoline derivative. tandfonline.com Metal-free, three-component reactions of aromatic amines, aldehydes, and tertiary amines can also be employed to construct the quinoline ring system. acs.org Furthermore, the Doebner reaction, which involves the reaction of an aniline (B41778), an aldehyde, and pyruvic acid, is a powerful tool for synthesizing quinoline-4-carboxylic acids, which can be further functionalized. nih.gov

Quinoline Synthesis Method Key Precursors General Description
Skraup SynthesisAniline, Glycerol, Sulfuric Acid, Oxidizing AgentCyclization of an aniline with glycerol.
Doebner-von Miller ReactionAniline, α,β-Unsaturated Carbonyl CompoundCondensation and cyclization reaction.
Friedländer Synthesis2-Aminoaryl Aldehyde or Ketone, Compound with α-Methylene GroupCondensation to form the quinoline ring.
Modern Three-Component ReactionAromatic Amine, Aldehyde, Tertiary AmineMetal-free construction of the quinoline ring. acs.org
Doebner ReactionAniline, Aldehyde, Pyruvic AcidOne-pot synthesis of quinoline-4-carboxylic acids. nih.gov

Derivatization Strategies for Structural Modification

To explore structure-activity relationships or to fine-tune the properties of the lead compound, derivatization of the quinoline ring is a common strategy.

Introduction of Substituents on the Quinoline Ring System

Substituents can be introduced onto the quinoline ring either by using a pre-substituted aniline in one of the classical quinoline syntheses or by direct functionalization of the quinoline ring system. For instance, in the synthesis of quinoline-4-carboxylic acids via the Doebner reaction, using a substituted aniline will result in a correspondingly substituted quinoline product. nih.gov

Furthermore, existing quinoline rings can be modified. For example, nitration of ethyl 4-oxo-4H-quinolizine-3-carboxylate, a related heterocyclic system, can be achieved, and the resulting nitro group can be reduced to an amine. nih.gov This amine can then be acylated or sulfonated to introduce a variety of substituents. nih.gov The introduction of substituents can significantly impact the biological activity of the resulting molecules. nih.gov For example, the modification of natural products with quinoline moieties has been shown to enhance their pharmacological properties. nih.gov

Modifications of the Butanoic Acid Side Chain

Modifications to the four-carbon side chain of this compound are primarily achieved by utilizing substituted succinic anhydrides as starting materials or by post-synthesis chemical transformations. These modifications allow for the systematic exploration of structure-activity relationships by altering steric bulk, lipophilicity, and electronic properties.

The most direct method for introducing substituents onto the butanoic acid backbone is through the use of a substituted succinic anhydride in the initial acylation step with 3-aminoquinoline (B160951). A variety of substituted anhydrides can be prepared through established organic chemistry routes. For instance, alkenyl succinic anhydrides, synthesized via an ene-reaction between an alkene and maleic anhydride, can introduce unsaturation into the side chain. core.ac.uk Similarly, alkyl or aryl groups can be present on the anhydride ring, leading to corresponding substituents at the C2 or C3 position of the butanoic acid moiety. The general reaction of succinic anhydride with an amine proceeds readily, often in aprotic solvents like chloroform (B151607) or ethyl acetate, to selectively yield the mono-acylated product. beilstein-archives.orgresearchgate.net

Post-synthesis modifications offer another route to diversification. The ketone at the C4 position and the carboxylic acid at the C1 position are key functional handles for further reactions.

Ketone Modification: The carbonyl group can be reduced to a secondary alcohol using standard reducing agents, introducing a new chiral center. It can also be converted into an oxime, which can then be further reduced to an amine, as demonstrated in the synthesis of 6-alpha-aminoestradiol. nih.gov

The table below summarizes potential modifications starting from substituted anhydrides.

Starting AnhydrideResulting Side Chain FeaturePotential Synthetic Route for Anhydride
2-Methylsuccinic anhydrideMethyl group at C2 or C3 of the butanoic acid chainCommercially available or synthesis from corresponding di-acid
2,3-Dimethylsuccinic anhydrideDimethyl substitution at C2 and C3Dehydration of 2,3-dimethylsuccinic acid
Alkenyl succinic anhydrideAlkene functionality on the butanoic acid chainEne-reaction of maleic anhydride with an alkene core.ac.uk
Phenylsuccinic anhydridePhenyl group on the butanoic acid chainSynthesis from phenylsuccinic acid

Stereoselective Synthesis Approaches for Chiral Analogs

The introduction of substituents on the butanoic acid side chain, for example at the C2 or C3 positions, creates a chiral center. The synthesis of specific enantiomers is crucial as different stereoisomers can exhibit distinct biological activities. Two primary strategies are employed: direct asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric Synthesis aims to directly produce a single enantiomer. This can be accomplished by:

Chiral Pool Synthesis: Using an enantiomerically pure substituted succinic anhydride derived from a natural product or a previously resolved compound.

Catalytic Asymmetric Synthesis: Employing a chiral catalyst for the amidation reaction, although this is less common for simple anhydride openings. More complex catalytic routes could be envisaged for constructing the chiral side chain prior to coupling with the quinoline moiety.

Chiral Resolution is a widely used and practical method for separating enantiomers on both a lab and industrial scale. rsc.org For acidic compounds like this compound analogs, the most common approach is the formation of diastereomeric salts. acs.orggoogle.com A racemic mixture of the chiral butanoic acid derivative is treated with an enantiomerically pure chiral amine (the resolving agent). The resulting diastereomeric salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. After separation, the pure enantiomer of the acid is recovered by treatment with a strong acid to break the salt.

The table below lists common chiral resolving agents suitable for the resolution of carboxylic acids.

Chiral Resolving AgentClass
(R)-(+)-α-MethylbenzylamineChiral Amine
(S)-(-)-α-MethylbenzylamineChiral Amine
CinchonidineChiral Alkaloid
CinchonineChiral Alkaloid
Quinine (B1679958)Chiral Alkaloid
(1R,2R)-1,2-DiaminocyclohexaneChiral Diamine
(-)-Phenylglycine ethyl esterChiral Amino Acid Derivative

The choice of resolving agent and solvent system is often empirical and requires screening to find optimal conditions for crystallization. google.com

Advanced Synthetic Techniques for Quinoline-Butanoic Acid Amides

To improve the synthesis of quinoline-butanoic acid amides, modern techniques focusing on increased speed, efficiency, and sustainability are being implemented. These methods address the limitations of traditional synthesis, such as long reaction times and harsh conditions.

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis for dramatically reducing reaction times, often from hours to minutes. nih.gov This technique can be applied to both the formation of the quinoline core (e.g., via Friedländer synthesis) and the subsequent amidation step. nih.govacs.org The reaction of 3-aminoquinoline with a succinic anhydride derivative under microwave heating, potentially in a solvent like DMF or neat acetic acid, can lead to the desired product in excellent yield in a fraction of the time required for conventional heating. nih.govlew.ro

One-Pot Procedures: One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. rsc.org For this class of compounds, a one-pot reaction could involve the synthesis of a substituted 3-aminoquinoline followed by in-situ reaction with an anhydride. Multicomponent reactions (MCRs), which combine three or more starting materials in a single step, are particularly powerful for rapidly generating molecular diversity. rsc.orgaurigeneservices.com For example, a Doebner-type reaction to form a quinoline-4-carboxylic acid, followed by amidation, could potentially be streamlined into a more efficient, less labor-intensive process. nih.gov

Advanced Catalytic Methods: While the uncatalyzed reaction between an amine and an anhydride is often efficient, catalysis can play a role in more challenging transformations or in achieving higher selectivity.

Novel Coupling Reagents: For the formation of the amide bond from a pre-formed carboxylic acid and amine, a variety of modern coupling reagents have been developed that are more efficient and minimize side reactions like racemization for chiral substrates. mdpi.com

Organocatalysis: N-heterocyclic carbenes (NHCs) have been shown to catalyze reactions involving anhydrides, such as the Stetter reaction, to form substituted succinimide (B58015) derivatives which are related intermediates. acs.org

Nanoporous Catalysts: The use of solid acid catalysts, such as SBA-Pr-SO3H, has been reported for the one-pot synthesis of related benzamide (B126) and quinazolinone derivatives, offering benefits like easy separation and catalyst reusability. orientjchem.org

These advanced techniques represent the forefront of synthetic chemistry, enabling the more rapid and sustainable production of this compound and its structurally diverse analogs for further investigation.

Spectroscopic and Computational Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for the structural analysis of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these techniques reveal detailed information about the molecular framework, functional groups, and chromophoric systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR are crucial for establishing the carbon-hydrogen framework.

In the ¹H NMR spectrum of 4-Oxo-4-(quinolin-3-ylamino)butanoic acid, distinct signals would be expected for the protons of the quinoline (B57606) ring and the butanoic acid chain. The chemical shifts (δ) of the aromatic protons on the quinoline moiety would typically appear in the downfield region (around 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The specific splitting patterns (e.g., doublets, triplets, multiplets) would reveal the coupling between adjacent protons, allowing for the assignment of each proton to its specific position on the quinoline ring. The protons of the butanoic acid chain, specifically the two methylene (B1212753) groups (-CH₂-CH₂-), would be expected to show characteristic triplet or multiplet signals in the aliphatic region of the spectrum (typically 2.0-4.0 ppm). The carboxylic acid proton (-COOH) would likely appear as a broad singlet at a significantly downfield chemical shift.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal. For this compound, separate signals would be observed for the carbons of the quinoline ring, the carbonyl carbon of the amide, the methylene carbons, and the carbonyl carbon of the carboxylic acid. The chemical shifts of the aromatic carbons would be in the range of 110-150 ppm, while the carbonyl carbons would appear further downfield (above 160 ppm).

Table 1: Illustrative ¹H and ¹³C NMR Data for a Related Quinoline Derivative

Assignment Illustrative ¹H NMR Chemical Shift (δ, ppm) Illustrative ¹³C NMR Chemical Shift (δ, ppm)
Quinoline-H2 8.8 148.0
Quinoline-H4 8.1 145.0
Quinoline-H5 7.6 129.0
Quinoline-H6 7.4 128.0
Quinoline-H7 7.5 122.0
Quinoline-H8 8.0 136.0
NH 10.5 (broad s) -
-CH₂- (adjacent to C=O) 2.8 (t) 32.0
-CH₂- (adjacent to COOH) 2.6 (t) 30.0
COOH 12.1 (broad s) 174.0
Amide C=O - 171.0
Quinoline Carbons - 115-150

Note: This data is hypothetical and for illustrative purposes, based on typical values for similar structures.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H group of the amide, the C=O stretching of both the amide and the carboxylic acid, and the O-H stretching of the carboxylic acid. The C-N stretching of the amide and the aromatic C=C stretching vibrations of the quinoline ring would also be present.

Table 2: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) Stretching, broad 3300-2500
N-H (Amide) Stretching 3350-3250
C-H (Aromatic) Stretching 3100-3000
C-H (Aliphatic) Stretching 3000-2850
C=O (Carboxylic Acid) Stretching 1725-1700
C=O (Amide) Stretching 1680-1630
C=C (Aromatic) Stretching 1600-1450

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₃H₁₂N₂O₃), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. The molecular ion peak [M]⁺ or protonated molecule peak [M+H]⁺ would be expected at an m/z value corresponding to its molecular weight (244.08 g/mol ).

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Formula Calculated m/z
[M]⁺ C₁₃H₁₂N₂O₃⁺ 244.0848
[M+H]⁺ C₁₃H₁₃N₂O₃⁺ 245.0921
[M+Na]⁺ C₁₃H₁₂N₂O₃Na⁺ 267.0740

Note: These are predicted values.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system in this compound constitutes a significant chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima (λ_max) corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the substitution pattern and the electronic environment of the chromophore. For quinoline derivatives, multiple absorption bands are typically observed in the range of 200-400 nm.

Table 4: Expected UV-Visible Absorption Maxima for this compound

Transition Type Expected λ_max (nm)
π-π* (Quinoline) ~230-250
π-π* (Quinoline) ~280-320
n-π* ~330-360

Note: These are approximate ranges based on similar quinoline systems.

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental data. Quantum chemical calculations can predict molecular structures, spectroscopic properties, and electronic characteristics, offering a deeper understanding of the molecule's behavior at an atomic level.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. DFT calculations can be employed to optimize the three-dimensional geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. These optimized geometries can then be used to calculate various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and the electronic excitation properties of the molecule. Furthermore, DFT calculations can be used to simulate vibrational (IR) and NMR spectra, which can be compared with experimental data to confirm structural assignments.

Table 5: Illustrative DFT-Calculated Properties for a Quinoline Derivative

Property Illustrative Calculated Value
HOMO Energy -6.5 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.7 eV
Dipole Moment 3.5 D

Note: These values are hypothetical and would be specific to the level of theory and basis set used in the calculation.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex, delocalized molecular wavefunctions into the familiar, localized language of Lewis structures, including bonds, lone pairs, and antibonding orbitals. nih.govmiafm.com This technique allows for the quantitative assessment of intramolecular interactions by examining the delocalization of electron density from a filled "donor" orbital (like a lone pair or a bond) to an empty "acceptor" orbital (typically an antibonding orbital). The energetic significance of these interactions is calculated using second-order perturbation theory, providing a measure of their stabilization energy (E(2)). researchgate.net

For this compound, NBO analysis would be crucial for understanding its conformational stability and the nature of its internal electronic landscape. Key interactions expected within this molecule would include:

Intramolecular Hydrogen Bonding: A significant interaction would likely be identified between the lone pair (LP) of the keto-carbonyl oxygen and the antibonding orbital (σ) of the N-H bond of the amide group. This n → σ interaction would suggest the presence of a stable six-membered pseudo-ring, which would significantly influence the molecule's preferred conformation.

Resonance and Delocalization: The analysis would quantify the delocalization of the nitrogen lone pair of the amino group into the quinoline ring and the adjacent carbonyl group. For instance, an n → π* interaction between the nitrogen lone pair and the π* antibonding orbital of the C=O bond would confirm the resonance character of the amide linkage.

These donor-acceptor interactions are summarized in a data table, where a higher E(2) value indicates a stronger interaction.

Table 1. Hypothetical Second-Order Perturbation Analysis of Key Intramolecular Interactions in this compound.
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP (O) of C=Oσ* (N-H)~15-25Intramolecular Hydrogen Bond
LP (N) of Amineπ* (C=O)~40-60Amide Resonance
LP (N) of Amineπ* (Quinoline Ring)~10-20Ring Conjugation
σ (C-C) of Butanoic Chainσ* (C=O)~2-5Hyperconjugation

Note: The values in this table are representative examples based on typical values for such interactions and are intended for illustrative purposes, as specific experimental or computational data for this exact molecule is not publicly available.

HOMO-LUMO Energy Calculations for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. blopig.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for chemical reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. chemaxon.com

A small HOMO-LUMO gap suggests the molecule is more reactive, as it is easier to induce electronic transitions. researchgate.netchemaxon.com

For this compound, density functional theory (DFT) calculations would be used to determine the energies and spatial distributions of the HOMO and LUMO.

HOMO: The HOMO is expected to be primarily localized over the electron-rich quinoline ring and the nitrogen atom of the amino group, as these are the most electron-donating parts of the molecule. This indicates that the initial site of electrophilic attack would likely be on the quinoline system.

LUMO: The LUMO is anticipated to be distributed over the electron-withdrawing carbonyl groups of the amide and carboxylic acid moieties. This suggests that these locations are the most probable sites for a nucleophilic attack.

The calculated energies of these orbitals allow for the determination of various quantum chemical parameters that describe the molecule's reactivity.

Table 2. Predicted Quantum Chemical Parameters for this compound based on FMO Theory.
ParameterFormulaSignificance
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Chemical Potential (μ)(EHOMO + ELUMO) / 2Describes the escaping tendency of electrons. chemaxon.com
Global Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Global Softness (S)1 / (2η)Reciprocal of hardness, indicates high reactivity.

Electrostatic Potential (ESP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (ESP) map is a computational tool that visualizes the three-dimensional charge distribution of a molecule. It is plotted on the surface of the molecule's electron density. Different colors represent different values of the electrostatic potential:

Red: Regions of most negative potential, rich in electrons. These areas are prone to electrophilic attack.

Blue: Regions of most positive potential, electron-poor. These areas are susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, an ESP map would provide an intuitive guide to its reactive sites. The expected distribution of electrostatic potential would be:

Negative Regions (Red): The most negative potential would be concentrated around the oxygen atoms of the two carbonyl groups (amide and carboxylic acid) and, to a lesser extent, the nitrogen atom of the quinoline ring, due to the high electronegativity and lone pairs of these atoms. mdpi.com

Positive Regions (Blue): The most positive potential would be located on the hydrogen atom of the carboxylic acid (the acidic proton) and the hydrogen atom of the amide linkage (N-H). These are the most likely sites for deprotonation or interaction with nucleophiles.

This visual information complements the predictions from FMO theory, offering a more complete picture of the molecule's reactivity.

Molecular Fingerprint Extraction and Virtual Screening

This section clarifies the roles of molecular fingerprints and high-resolution imaging techniques in computational drug discovery.

Molecular Fingerprint Extraction (ECFP4)

A molecular fingerprint is a digital representation of a chemical structure, which allows for rapid computational processing. batistalab.com Extended-Connectivity Fingerprints (ECFP) are a widely used type of 2D topological fingerprint. chemicbook.com The "4" in ECFP4 refers to the diameter of the circular atom neighborhoods considered during its generation, meaning it encodes structural information up to four bonds away from a central atom. blopig.comchemicbook.com

The ECFP4 for this compound is generated algorithmically from its 2D structure. The process involves:

Assigning an initial integer identifier to each non-hydrogen atom.

Iteratively updating these identifiers by combining them with the identifiers of neighboring atoms. This is repeated for a set number of iterations (e.g., two iterations for a diameter of 4).

Hashing the resulting identifiers into a fixed-length bit vector (e.g., 1024 or 2048 bits).

The final ECFP4 fingerprint is a binary vector that encodes the presence or absence of specific circular substructures within the molecule.

Virtual Screening

This ECFP4 fingerprint is a powerful tool for ligand-based virtual screening. mdpi.comnih.gov The process involves comparing the fingerprint of this compound against a large database of fingerprints from other compounds. The similarity between two fingerprints is typically calculated using the Tanimoto coefficient. Molecules with a high similarity score are predicted to have similar biological activities, allowing for the rapid identification of potential "hits" from vast chemical libraries for further experimental testing. mdpi.com

Clarification on High-Resolution Atomic Force Microscopy (HR-AFM)

It is important to distinguish molecular fingerprints from data obtained via High-Resolution Atomic Force Microscopy (HR-AFM). HR-AFM is a sophisticated experimental imaging technique used to visualize the real-space structure of single molecules with atomic resolution. nih.govnih.govibm.com It can confirm the 2D chemical structure of a synthesized compound. researchgate.net However, HR-AFM is an imaging method and is not used to generate ECFP4 fingerprints. ECFP4 is a purely computational descriptor derived from the known molecular graph (connectivity).

In Vitro Pharmacological Profiling and Biological Activity Investigations

Enzyme Inhibition Studies

The quinoline (B57606) nucleus and the 4-oxo-acid/amide scaffold are common pharmacophores in medicinal chemistry, leading to their evaluation against a variety of enzymatic targets.

Kynurenine (B1673888) 3-hydroxylase, also known as kynurenine 3-monooxygenase (KMO), is a critical enzyme in the tryptophan degradation pathway. nih.gov The inhibition of KMO is a therapeutic strategy aimed at reducing the production of downstream neurotoxic metabolites, such as quinolinic acid, while increasing levels of the neuroprotective kynurenic acid. mdpi.comnih.gov

While direct inhibitory data for 4-Oxo-4-(quinolin-3-ylamino)butanoic acid on KYN 3-OHase is not prominently available in the reviewed literature, extensive research has been conducted on structurally related 4-Phenyl-4-oxo-butanoic acid derivatives . nih.govgoogle.com A study on this class of compounds identified several potent inhibitors of KYN 3-OHase. nih.gov For instance, derivatives such as 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid and 2-benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid emerged from structure-activity relationship (SAR) studies as highly interesting inhibitors. nih.govcapes.gov.br Another potent inhibitor from a related class, meta-nitrobenzoylalanine , was found to have an IC₅₀ of 0.9 ± 0.1 µM against kynurenine hydroxylase. nih.gov These findings establish the 4-oxo-butanoic acid framework as a valid scaffold for designing inhibitors of KYN 3-OHase.

Inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a key strategy in the management of Alzheimer's disease. Although specific data on this compound was not found, research on analogous structures suggests potential activity. A study focused on 4-oxo-N-4-diphenyl butanamides led to the discovery of compounds with dual-target activity, showing potent and selective inhibition of monoamine oxidase B (MAO-B) alongside anti-AChE activity. nih.gov Specifically, compound 6m from this series demonstrated reversible and selective MAO-B inhibition (IC₅₀ = 11.54 ± 0.64 nM) and also inhibited AChE. nih.gov This indicates that the 4-oxo-butanamide scaffold, which is structurally similar to the subject compound, can be effectively utilized to achieve cholinesterase inhibition.

Hypoxia-inducible factor (HIF) prolyl-hydroxylases (PHDs) are enzymes that regulate the stability of HIF, a transcription factor central to the cellular response to low oxygen. medchemexpress.comwikipedia.org Inhibiting PHDs stabilizes HIF and is a therapeutic approach for treating conditions like renal anemia. wikipedia.org

The quinoline core is a recognized scaffold for developing PHD inhibitors. nih.govnih.gov Research into diacylhydrazine derivatives as PHD inhibitors has shown that 3-quinolinyl derivatives are capable of binding to the PHD2 active site. nih.gov While some derivatives in that study were inactive or weak, the specific binding demonstrates the structural compatibility of the quinoline moiety with the enzyme's active site. nih.gov Other research has focused on "branched tail" oxyquinoline inhibitors, further establishing quinoline-based molecules as a promising class of HIF prolyl hydroxylase inhibitors. nih.gov

The quinoline scaffold is a privileged structure in the development of kinase inhibitors for oncology. nih.gov Recent reviews highlight that quinoline derivatives exhibit significant inhibitory activity across a broad spectrum of kinases. nih.gov For example, a study on new quinoline derivatives identified quinoline-[2-(4-methoxyphenyl)-cis-vinyl] triamide 6f as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase with an IC₅₀ value of 0.19 μM. nih.gov Other research on fused quinoline derivatives has reported high inhibitory activity against tyrosine kinases and Pim-1 kinase. researchgate.net

Additionally, structures related to the 4-oxo-acid motif have been evaluated as topoisomerase inhibitors. Derivatives of 4-oxo-1,4-dihydro-3-pyridinecarboxylic acid , which share a similar core structure, were assessed for their ability to inhibit DNA-gyrase (a type II topoisomerase), with the in vitro trypanocidal effect being correlated with this inhibition. capes.gov.br

Receptor Modulation Studies

Extensive research has identified the 4-quinolone-3-carboxamide scaffold, which is structurally analogous to this compound, as a source of potent and highly selective agonists for the Cannabinoid Receptor 2 (CB2). nih.govnih.gov The CB2 receptor is a therapeutic target for inflammatory conditions and pain, as its activation does not produce the psychotropic effects associated with the CB1 receptor. caymanchem.com

Structure-activity relationship studies have revealed key features for high CB2 affinity and selectivity. A long alkyl chain (like n-pentyl) at the N-1 position of the quinolone ring and a bulky, lipophilic group (such as an adamantyl ring) on the 3-carboxamide are associated with high affinity. nih.gov Furthermore, substitutions at the C6 or C8 positions of the quinoline ring generally confer high selectivity for the CB2 receptor over the CB1 receptor. nih.gov

Numerous compounds from this class have demonstrated high affinity in the nanomolar to sub-nanomolar range and remarkable selectivity. For instance, one 6-substituted derivative showed a Kᵢ value of 0.7 nM for CB2 with a selectivity index [Kᵢ(CB1)/Kᵢ(CB2)] of over 14,000. nih.gov Another compound, a 4-Quinolone-3-carboxamide Furan CB2 Agonist , has a reported Kᵢ of 8.5 nM for CB2, with little affinity for CB1 (Kᵢ >10,000 nM). caymanchem.comglpbio.com The bioisosteric replacement of the amide bond with other linkers, such as a 1,2,3-triazole, has also yielded potent and selective CB2 ligands. nih.gov

The table below summarizes the binding affinities and selectivities of several representative 4-quinolone-3-carboxamide derivatives at human CB1 and CB2 receptors.

Table 1: In Vitro Binding Affinity of Representative 4-Quinolone-3-Carboxamide Derivatives for Cannabinoid Receptors Data sourced from multiple studies investigating this chemical class. nih.govnih.govnih.gov

Compound ID (Reference)R¹ (Position 1)R⁶ (Position 6)R (Amide)hCB1 Kᵢ (nM)hCB2 Kᵢ (nM)Selectivity Index (Kᵢ CB1/CB2)
2ae nih.govn-PentylPhenylAdamantyl21000.7>3000
11c nih.govn-PentylPhenylAdamantyl21000.7>2666.6
13 nih.govn-PentylPhenylAdamantyl (Triazole linker)33.00.482
4g (Furan Agonist) glpbio.comn-Pentyl2-FuranylAdamantyl>100008.5>1176
2ah nih.govn-PentylH2,4-Dichlorophenyl5.34.31.23

Modulation of Other G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors (GPCRs) represent a large family of transmembrane proteins involved in a vast array of physiological processes, making them prominent drug targets. While direct studies on this compound's interaction with the broader GPCR family are not extensively documented, research into structurally related quinoline derivatives provides insight into the potential of this chemical class.

Specifically, compounds featuring a 4-oxo-quinoline-3-carboxamide core have been investigated as ligands for GABAa brain receptors. google.com These carboxamides are structurally analogous to this compound, sharing the quinoline-3-amino linkage and a carbonyl group at the 4-position of the butanoic acid chain. A patent discloses that these 4-oxo-quinoline-3-carboxamide derivatives can act as highly selective agonists, antagonists, or inverse agonists for GABAa receptors. google.com This suggests that the quinoline scaffold, with appropriate substitution at the 3-position, is capable of modulating key GPCRs in the central nervous system. Further investigation is required to determine if this compound itself shares this modulatory capability at GABAa or other G-protein coupled receptors.

Antimicrobial Activity Assessments (In Vitro)

The quinoline ring is a well-established pharmacophore in the development of antimicrobial agents. Its derivatives have demonstrated a broad spectrum of activity against various pathogens.

Evaluation against Bacterial Pathogens (Gram-positive and Gram-negative)

Quinoline derivatives have been extensively studied for their antibacterial properties. nih.gov The core structure is present in many synthetic antibacterial drugs. Research has shown that novel quinoline derivatives can exhibit excellent antibacterial activity, sometimes superior to established antibiotics like ciprofloxacin, against both Gram-positive and Gram-negative bacteria.

For instance, a series of 4H-4-oxoquinolizine derivatives, which are structurally related to quinolones, showed potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). While maintaining potent in vitro activity, certain derivatives also demonstrated improved in vivo efficacy in mouse protection tests compared to earlier compounds.

Although specific data for this compound is limited, studies on compounds with similar structural motifs, such as 4''-O-((arylalkylamino)-4-oxo-butyl)carbamoyl clarithromycin (B1669154) derivatives, have shown significant activity against resistant strains of Streptococcus pneumoniae. nih.gov This highlights the potential utility of the amino-oxo-butanoic acid side chain in conferring antibacterial properties.

In Vitro Antibacterial Activity of Representative Quinoline Derivatives
Compound ClassBacterial StrainActivity (MIC, µg/mL)Reference
Quinoline-4-carboxamide Derivative (Hit 1)Plasmodium falciparum (3D7)EC₅₀ = 120 nM nih.gov
Quinoline-4-carboxamide Derivative (Compound 27)Plasmodium falciparum (3D7)EC₅₀ = 4 nM nih.gov
4''-O-((arylalkylamino)-4-oxo-butyl)carbamoyl clarithromycin (Compound 4a)S. pneumoniae (resistant)0.25 nih.gov
4''-O-((arylalkylamino)-4-oxo-butyl)carbamoyl clarithromycin (Compound 4c)S. pneumoniae (resistant)0.06 nih.gov

Assessment against Fungal Pathogens

In addition to antibacterial effects, the quinoline scaffold is also a promising basis for the development of antifungal agents. Various synthetic quinoline derivatives have been evaluated for their ability to inhibit the growth of pathogenic fungi. Studies have reported that certain quinoline derivatives show significant inhibition of fungal growth, with some compounds demonstrating potency comparable to standard antifungal drugs. The mechanism of action can involve the disruption of the fungal cell wall or inhibition of essential enzymes. While direct antifungal testing results for this compound are not available, the established antifungal potential of the broader quinoline class suggests this would be a valuable area for future investigation.

Investigation of Antimalarial Potential of Quinoline-Containing Compounds

Quinoline-containing compounds are historically significant in the fight against malaria, with quinine (B1679958) and chloroquine (B1663885) being landmark drugs. researchgate.net The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents, and the quinoline core remains a critical scaffold in this research. nih.gov

Recent efforts have focused on derivatives such as quinoline-carboxamides. A series of quinoline-4-carboxamides, identified through phenotypic screening, showed low nanomolar potency against blood-stage P. falciparum. nih.govacs.org Optimization of a hit compound led to a preclinical candidate, DDD107498, which not only displayed potent in vitro activity and in vivo efficacy but also demonstrated a novel mechanism of action by inhibiting translation elongation factor 2 (PfEF2). acs.org This candidate is notable for its activity against the liver, blood, and mosquito stages of the parasite's life cycle. lstmed.ac.uk Furthermore, quinoline carboxamide-based compounds have been designed as inhibitors of falcipain-2, a crucial protease in the parasite's hemoglobin degradation pathway, with several compounds showing low micromolar inhibition. researchgate.net The structural similarity of the quinoline-amino-acid framework in this compound to these active antimalarial carboxamides suggests its potential as a lead structure for novel antimalarial drug discovery.

Anticancer Activity Studies (In Vitro Cell-Based Assays)

The versatility of the quinoline scaffold extends to oncology, with numerous derivatives being investigated as potential anticancer agents. nih.gov

Inhibition of Cancer Cell Proliferation

Quinoline derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of topoisomerases and tyrosine kinases. mdpi.com For example, a series of new quinoline derivatives of ursolic acid demonstrated significant in vitro cytotoxicity against human breast cancer (MDA-MB-231), cervical cancer (HeLa), and hepatocellular carcinoma (SMMC-7721) cell lines. nih.gov One of the most potent derivatives, compound 3b, exhibited IC₅₀ values of 0.61 µM against MDA-MB-231 and 0.36 µM against HeLa cells, which was stronger than the positive control, etoposide. nih.gov This compound was found to induce apoptosis and cause cell cycle arrest at the G0/G1 phase. nih.gov

Another study reported on a novel quinoline derivative, designated 91b1, which showed a significant anticancer effect both in vitro and in vivo. nih.gov This compound was found to downregulate the expression of Lumican, a gene associated with tumorigenesis, suggesting a potential mechanism for its anticancer activity. nih.gov Additionally, quinoline-8-sulfonamide (B86410) derivatives have been explored as inhibitors of the tumor-specific M2 isoform of pyruvate (B1213749) kinase (PKM2), an enzyme upregulated in many cancers. mdpi.com One such compound showed selective cytotoxicity towards cancer cells over normal cells. mdpi.com These findings underscore the potential of the quinoline core, as present in this compound, for the development of novel inhibitors of cancer cell proliferation.

In Vitro Antiproliferative Activity of Representative Quinoline Derivatives
CompoundCancer Cell LineActivity (IC₅₀, µM)Reference
Ursolic acid-quinoline derivative (3b)MDA-MB-231 (Breast)0.61 ± 0.07 nih.gov
HeLa (Cervical)0.36 ± 0.05
SMMC-7721 (Liver)12.49 ± 0.08
Phosphonium vindoline (B23647) derivative (9g)A2780 (Ovarian)6.48 mdpi.com
HeLa (Cervical)1.50
MCF-7 (Breast)5.83

Structure Activity Relationship Sar Analyses

Impact of Quinoline (B57606) Ring Substitution on Biological Efficacy

The substitution pattern on the quinoline ring is a critical determinant of the biological activity of its derivatives. Modifications to this bicyclic system can significantly alter the compound's electronic, steric, and hydrophobic properties, thereby influencing its interaction with biological targets.

Studies on various quinoline derivatives reveal that the type and position of substituents can drastically modulate efficacy. For instance, in a series of (Z)-1-Aryl-3-arylamino-2-propen-1-ones, which include a quinolin-3-ylamino moiety, the cytotoxicity was found to be highly dependent on the substituents on the aromatic rings. nih.gov In broader studies of quinoline derivatives, specific substitutions have been consistently linked to changes in activity. A 3D-QSAR model developed for antimalarial quinolines indicated that hydrophobic substituents at position 7 of the quinoline core, such as a halogen atom, favor inhibitory activity against P. falciparum. mdpi.com Conversely, the same model suggested that a hydrogen-bond acceptor at position 3 leads to a decrease in activity. mdpi.com

In other classes of quinoline-based agents, substitutions at positions C4, C6, and C7 have been shown to be particularly important. mdpi.comnih.gov For example, the introduction of a methoxy (B1213986) group has been reported to increase the antibacterial inhibition zone compared to methyl groups or no substitution. nih.gov In the context of anticancer agents, the presence of a halogen atom on quinazolin-4(3H)-one derivatives was found to be potentially effective. researchgate.net These findings suggest that strategic substitution on the benzo portion of the quinoline ring of 4-Oxo-4-(quinolin-3-ylamino)butanoic acid could be a powerful tool for tuning its biological profile.

Table 1: Effect of Quinoline Ring Substitution on Biological Activity in Analogous Series

Position of Substitution Substituent Type Observed Effect on Activity Reference
Position 7 Hydrophobic (e.g., Halogen) Favorable for antimalarial activity mdpi.com
Position 3 Hydrogen-Bond Acceptor Decreased antimalarial activity mdpi.com
Position 4 Hydrophilic Favorable for antimalarial activity mdpi.com

Influence of Butanoic Acid Chain Modifications on Activity Profile

While direct studies on the butanoic acid chain of this specific compound are limited, research on analogous structures provides valuable insights. For example, in studies of pyrrolidine (B122466) amide derivatives, the nature of the linker region was shown to be critical for potency and selectivity. nih.gov Conformationally flexible linkers were found to increase inhibitory potency against N-acylethanolamine acid amidase (NAAA), whereas conformationally restricted linkers improved selectivity over a related enzyme, fatty acid amide hydrolase (FAAH). nih.gov This suggests that altering the rigidity of the butanoic acid chain in this compound, for instance by introducing double bonds or cyclic constraints, could fine-tune its activity and selectivity profile.

Furthermore, studies on amino acid derivatives of quinolines have shown that the nature of the amino acid itself—which constitutes the side chain—influences the structure-activity relationship. mdpi.com The hydrolysis of an ester moiety on the side chain to a carboxylic acid was found to increase the antimicrobial activity of quinolone carboxamides, highlighting the importance of the terminal acid group. mdpi.com Therefore, modifications such as esterification of the carboxylic acid to create prodrugs, or its replacement with bioisosteres like tetrazoles, could significantly alter the pharmacokinetic and pharmacodynamic properties.

Role of Amide Linkage in Ligand-Target Interactions

The amide bond is a cornerstone of peptide and protein structures and a frequent motif in medicinal chemistry. In this compound, this linkage connects the quinoline core to the butanoic acid side chain. The stability and specific geometry of the amide bond, along with its capacity to act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group), make it a pivotal feature for ligand-target interactions. khanacademy.org

In many biologically active compounds, the amide linkage is essential for anchoring the molecule within the binding site of a protein or enzyme. Computational studies on the binding of 4-aminoquinolines to heme, a target in malaria parasites, have shown that hydrogen bonding is a key component of the most energetically favorable interactions. nih.gov The synthesis of numerous amide derivatives is a common strategy in medicinal chemistry to explore these crucial interactions. researchgate.net The NH proton of the amide function can be identified by its characteristic NMR signal, and its presence is often correlated with biological activity. mdpi.com It is highly probable that the amide linkage in this compound plays a similar role, participating in key hydrogen bonding interactions with its biological target, thereby stabilizing the ligand-receptor complex.

Stereochemical Considerations and Enantioselectivity in Biological Activity

Stereochemistry plays a vital role in the interaction between small molecules and their biological targets, which are themselves chiral. Although this compound itself is achiral, modifications to the butanoic acid chain could easily introduce one or more stereocenters, leading to enantiomers or diastereomers with potentially different biological activities.

The principle of enantioselectivity is well-established for quinoline derivatives. For example, in a study of tetrahydroquinoline derivatives, the S-isomer, which contained a methyl group at the 4-position, exhibited higher inhibitory activity compared to its corresponding enantiomer. researchgate.net This demonstrates that the specific three-dimensional arrangement of substituents is critical for optimal interaction with the target. Should substitutions be made on the butanoic acid chain of the title compound, for instance at the alpha or beta position to the carboxylic acid, a chiral center would be created. It would then be essential to separate and test the individual enantiomers, as one may be significantly more potent or possess a better safety profile than the other or the racemic mixture.

Molecular Mechanisms of Action and Target Identification

Investigation of Compound Functionality:No information on whether the compound acts as an agonist or antagonist.

Without any foundational research on this specific molecule's bioactivity, it is not possible to generate the requested scientific article. The strict adherence to the provided outline and the focus solely on "4-Oxo-4-(quinolin-3-ylamino)butanoic acid" cannot be fulfilled due to the absence of relevant scientific data.

Therefore, the requested article focusing on the molecular mechanisms of action of this compound cannot be provided at this time. Further research and publication on this specific compound are needed before such an analysis can be compiled.

Future Research Directions and Translational Potential

Design and Synthesis of Next-Generation Quinoline-Butanoic Acid Derivatives

The foundation of translating a lead compound into a clinical candidate lies in the robust design and synthesis of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. The synthesis of the parent compound, 4-Oxo-4-(quinolin-3-ylamino)butanoic acid , can be readily achieved through the reaction of 3-aminoquinoline (B160951) with succinic anhydride (B1165640). prepchem.com Building upon this core structure, future synthetic strategies should focus on systematic modifications to explore the structure-activity relationship (SAR).

Key synthetic approaches for creating a diverse chemical library would include:

Modification of the Quinoline (B57606) Ring: Employing established synthetic methodologies for quinoline synthesis, such as the Skraup, Doebner-von Miller, or Friedländer reactions, allows for the introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) onto the benzene (B151609) portion of the quinoline scaffold. nih.govresearchgate.netmdpi.com This can modulate the electronic properties and steric profile of the molecule, potentially enhancing target engagement.

Alteration of the Butanoic Acid Chain: The butanoic acid linker can be modified. For instance, introducing unsaturation to create (Z)-4-oxo-4-(arylamino)but-2-enoic acid analogs could open new avenues, as similar structures have shown potent biological activities. nih.gov Additionally, the length and rigidity of the linker can be adjusted to optimize binding to target proteins.

Molecular Hybridization: Fusing the core structure with other known pharmacophores is a proven strategy. For example, creating hybrids with moieties known to have anticancer or antimicrobial effects could lead to dual-action agents with enhanced efficacy.

Table 1: Synthetic Strategies for Derivative Generation

Modification StrategySynthetic MethodRationaleKey Reagents/Reactions
Quinoline Core SubstitutionFriedländer AnnulationIntroduce electronic/steric diversity on the quinoline ring.Substituted 2-aminobenzaldehydes/ketones and a compound with an α-methylene group. nih.gov
Linker Chain ModificationAldol (B89426) CondensationIntroduce rigidity and potential new interaction points.Reaction with glyoxylic acid to form an enoic acid derivative. nih.gov
Amide Bond ReplacementBioisosteric ReplacementImprove metabolic stability and explore different binding modes.Synthesis of triazole or other heterocyclic linkers.

Advanced Preclinical Characterization of Lead Compounds

Once a library of derivatives is synthesized, a rigorous preclinical characterization cascade is essential to identify lead compounds for further development. This process involves a multi-tiered approach to evaluate efficacy and mechanism of action.

A proposed preclinical testing funnel would include:

Initial Cytotoxicity Screening: The synthesized compounds should be screened against a panel of human cancer cell lines, such as those from breast (MCF-7), prostate (PC-3), and colon (HCT116) cancers, to identify derivatives with potent anti-proliferative activity. nih.govresearchgate.net

Mechanism of Action Studies: For the most active compounds, further investigation is needed to elucidate their mode of action. Based on the activities of related quinoline-3-carboxamides (B1200007), a key area to explore is the inhibition of protein kinases involved in DNA damage response (DDR), such as Ataxia Telangiectasia Mutated (ATM) kinase. nih.govresearchgate.net Western blot analysis can be used to measure the downregulation of such kinases in treated cells. nih.gov

In Vivo Efficacy Models: Promising candidates should advance to in vivo testing using animal models, such as patient-derived xenografts (PDXs), to assess their anti-tumor efficacy, tolerability, and pharmacokinetic properties in a more biologically relevant system. nih.gov

Table 2: Preclinical Characterization Cascade

PhaseAssay/ModelPurposeExample Endpoint
Primary ScreeningIn vitro cytotoxicity assays (e.g., MTT, SRB)Identify compounds with anti-proliferative activity.GI50/IC50 values against cancer cell lines. researchgate.net
Mechanistic ElucidationWestern Blot, Kinase AssaysDetermine the molecular target and pathway.Inhibition of ATM kinase phosphorylation. nih.govresearchgate.net
In Vivo ValidationPatient-Derived Xenograft (PDX) Mouse ModelsEvaluate anti-tumor activity and tolerability in a living system.Tumor growth inhibition (TGI). nih.gov

Exploration of Novel Therapeutic Indications based on Observed Activities

The broad bioactivity of the quinoline class suggests that This compound and its derivatives may have therapeutic potential beyond a single indication. nih.govorientjchem.org Research should remain open to exploring novel applications based on screening results.

Potential therapeutic avenues to explore include:

Oncology: Given that many quinoline derivatives exhibit anticancer properties by inhibiting protein kinases or disrupting microtubule assembly, this is a primary area of investigation. ekb.eg Specifically, the structural similarity to quinoline-3-carboxamides suggests a potential role in cancers where DDR pathways are critical for survival, such as those with PTEN mutations. nih.govresearchgate.net

Infectious Diseases: The quinoline core is present in numerous antimalarial and antibacterial drugs. nih.gov Therefore, lead compounds should be screened for activity against various pathogens, including drug-resistant strains.

Carbonic Anhydrase Inhibition: Structurally related (Z)-4-oxo-4-(arylamino)but-2-enoic acids have been identified as potent inhibitors of human carbonic anhydrase I and II. nih.gov This suggests that This compound derivatives could be explored for conditions where carbonic anhydrase inhibition is beneficial, such as glaucoma or certain types of cancer.

Development of Advanced Computational Models for Prediction of Biological Activity

To accelerate the drug discovery process and reduce reliance on costly and time-consuming synthesis and screening, the development of advanced computational models is crucial. These in silico tools can help predict the biological activity of virtual compounds and guide the design of more effective derivatives.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can be built using a training set of synthesized derivatives and their measured biological activities. mdpi.com These models identify the key steric and electronic features required for high potency, guiding the design of new molecules.

Molecular Docking: Once a biological target (e.g., ATM kinase) is identified, molecular docking simulations can be used to predict the binding mode and affinity of newly designed derivatives within the protein's active site. mdpi.com This helps to prioritize which compounds to synthesize.

Molecular Dynamics (MD) Simulations: For the most promising ligand-protein complexes identified through docking, MD simulations can provide insights into the stability of the interaction over time, confirming that the key binding interactions are maintained. mdpi.com

Integration of Omics Technologies in Mechanistic Research

To gain a comprehensive understanding of a lead compound's biological effects, the integration of "omics" technologies is indispensable. These high-throughput methods provide a global view of the molecular changes induced by the compound within a cell.

Transcriptomics: Techniques like RNA-sequencing can reveal the full extent of gene expression changes in cancer cells following treatment with a lead compound. This can uncover the modulation of entire signaling pathways, identify potential resistance mechanisms, and reveal unexpected off-target effects.

Proteomics: Quantitative proteomics can identify changes in the levels and post-translational modifications of thousands of proteins, providing a direct insight into the functional consequences of drug treatment and helping to confirm the engagement of the intended target pathway.

Metabolomics: By analyzing the global profile of small-molecule metabolites, metabolomics can uncover drug-induced shifts in cellular metabolism, which is often dysregulated in cancer. This can highlight novel mechanisms of action and biomarkers of drug response.

By systematically pursuing these future research directions, the therapeutic potential of This compound and its next-generation derivatives can be thoroughly explored, paving the way for the development of novel clinical candidates for a range of diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-oxo-4-(quinolin-3-ylamino)butanoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves coupling quinolin-3-amine with maleic anhydride derivatives under mild conditions. For example, refluxing in methanol with thioglycolic acid (as a nucleophilic catalyst) can facilitate the formation of the butanoic acid backbone . Optimization includes adjusting stoichiometry (e.g., 1:1.5–2.0 molar ratio of amine to anhydride) and solvent polarity to enhance regioselectivity. Monitoring via TLC and purification by recrystallization (e.g., using methanol/water mixtures) improves yield .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

  • Methodological Answer : 1^1H NMR in CDCl3_3 or DMSO-d6d_6 identifies key signals:

  • Quinoline protons : Aromatic resonances at δ 7.5–8.9 ppm (multiplet, integration for 6H).
  • Oxo and carboxyl groups : A singlet for the ketone proton (δ ~3.4 ppm) and a broad peak for the carboxylic acid (δ ~12 ppm).
  • Amino linkage : A downfield-shifted NH signal (δ ~10 ppm, exchangeable with D2_2O) .
  • Advanced confirmation includes 13^{13}C NMR (e.g., carbonyl carbons at δ ~170–180 ppm) and HSQC for C-H correlation .

Q. What solubility challenges arise during in vitro assays, and how can they be addressed?

  • Methodological Answer : The compound exhibits poor aqueous solubility due to its planar quinoline ring and hydrophobic substituents. Strategies include:

  • pH adjustment : Solubilize in alkaline buffers (pH >8) via deprotonation of the carboxyl group.
  • Co-solvents : Use DMSO or ethanol (≤5% v/v) in cell culture media, ensuring biocompatibility .
  • Derivatization : Introduce polar groups (e.g., hydroxyl or sulfonate) at the quinoline 8-position to enhance hydrophilicity .

Advanced Research Questions

Q. How can structural contradictions in spectral data (e.g., unexpected 1^1H NMR splitting) be resolved during characterization?

  • Methodological Answer : Discrepancies may arise from tautomerism or rotameric forms of the oxo and amino groups. Techniques to resolve these include:

  • Variable-temperature NMR : Observe coalescence of split signals at elevated temperatures (e.g., 40–60°C in DMSO-d6d_6) to confirm dynamic exchange .
  • X-ray crystallography : Definitive confirmation of the solid-state structure, as demonstrated for analogous 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids .
  • DFT calculations : Compare experimental and simulated spectra to identify dominant conformers .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced antimicrobial activity?

  • Methodological Answer : Key SAR observations from quinoline derivatives include:

  • Quinoline substitution : Electron-withdrawing groups (e.g., Cl, NO2_2) at position 6 enhance antimicrobial potency by increasing membrane permeability .
  • Butanoic acid chain length : Shorter chains (e.g., propanoic acid analogs) reduce activity, suggesting optimal spacing between the quinoline and carboxyl group .
  • Antiproliferative mechanisms : Thioether-linked derivatives (e.g., 2-[(carboxymethyl)sulfanyl] variants) show improved thiol-mediated cellular uptake .

Q. How can in silico modeling predict metabolic stability of this compound derivatives?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME to assess CYP450 metabolism, focusing on quinoline ring oxidation hotspots.
  • Docking studies : Simulate interactions with hepatic enzymes (e.g., CYP3A4) to identify metabolically labile sites.
  • Metabolite identification : Combine LC-MS/MS with molecular networking to track in vitro microsomal degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.